molecular formula C16H21ClN2O2 B6639767 N-[[1-(4-chlorophenyl)cyclopropyl]methyl]-3-hydroxypiperidine-1-carboxamide

N-[[1-(4-chlorophenyl)cyclopropyl]methyl]-3-hydroxypiperidine-1-carboxamide

Cat. No. B6639767
M. Wt: 308.80 g/mol
InChI Key: FFHCQLPWHXRIGB-UHFFFAOYSA-N
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Description

N-[[1-(4-chlorophenyl)cyclopropyl]methyl]-3-hydroxypiperidine-1-carboxamide, commonly known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in regulating brain activity. By inhibiting GABA transaminase, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission and potential therapeutic benefits.

Mechanism of Action

CPP-115 works by inhibiting N-[[1-(4-chlorophenyl)cyclopropyl]methyl]-3-hydroxypiperidine-1-carboxamide transaminase, the enzyme responsible for the breakdown of N-[[1-(4-chlorophenyl)cyclopropyl]methyl]-3-hydroxypiperidine-1-carboxamide in the brain. By inhibiting this enzyme, CPP-115 increases the levels of N-[[1-(4-chlorophenyl)cyclopropyl]methyl]-3-hydroxypiperidine-1-carboxamide in the brain, leading to enhanced N-[[1-(4-chlorophenyl)cyclopropyl]methyl]-3-hydroxypiperidine-1-carboxamideergic neurotransmission. N-[[1-(4-chlorophenyl)cyclopropyl]methyl]-3-hydroxypiperidine-1-carboxamideergic neurotransmission is important for regulating brain activity, and alterations in N-[[1-(4-chlorophenyl)cyclopropyl]methyl]-3-hydroxypiperidine-1-carboxamideergic neurotransmission have been implicated in a range of neurological and psychiatric disorders.
Biochemical and Physiological Effects:
CPP-115 has been shown to increase N-[[1-(4-chlorophenyl)cyclopropyl]methyl]-3-hydroxypiperidine-1-carboxamide levels in the brain and enhance N-[[1-(4-chlorophenyl)cyclopropyl]methyl]-3-hydroxypiperidine-1-carboxamideergic neurotransmission. This can lead to a range of biochemical and physiological effects, including reduced seizure activity, anxiolytic and antidepressant effects, and reduced drug-seeking behavior in animal models. In addition, CPP-115 has been shown to have minimal effects on other neurotransmitter systems, suggesting a high degree of selectivity for N-[[1-(4-chlorophenyl)cyclopropyl]methyl]-3-hydroxypiperidine-1-carboxamide transaminase inhibition.

Advantages and Limitations for Lab Experiments

One advantage of CPP-115 is its high degree of selectivity for N-[[1-(4-chlorophenyl)cyclopropyl]methyl]-3-hydroxypiperidine-1-carboxamide transaminase inhibition, which can reduce the risk of off-target effects. In addition, CPP-115 has been shown to have good oral bioavailability and a favorable pharmacokinetic profile, making it a promising candidate for further development. However, one limitation of CPP-115 is its relatively short half-life, which may require frequent dosing in clinical settings.

Future Directions

There are several potential future directions for the development of CPP-115. One direction is the further investigation of its therapeutic potential in neurological and psychiatric disorders, such as epilepsy, anxiety, depression, and addiction. Another direction is the development of more potent and selective N-[[1-(4-chlorophenyl)cyclopropyl]methyl]-3-hydroxypiperidine-1-carboxamide transaminase inhibitors, which may have improved therapeutic efficacy and reduced side effects. Finally, the use of CPP-115 as a tool compound for studying the role of N-[[1-(4-chlorophenyl)cyclopropyl]methyl]-3-hydroxypiperidine-1-carboxamideergic neurotransmission in brain function and disease may lead to new insights and potential therapeutic targets.

Synthesis Methods

CPP-115 can be synthesized through a multi-step process involving the reaction of 4-chlorobenzyl cyanide with cyclopropylmethylamine, followed by hydrolysis and subsequent cyclization to form the piperidine ring. The final step involves the addition of a hydroxyl group to the piperidine ring to form the carboxamide.

Scientific Research Applications

CPP-115 has been extensively studied for its potential therapeutic applications in a range of neurological and psychiatric disorders, including epilepsy, anxiety, depression, and addiction. Preclinical studies have shown that CPP-115 can increase N-[[1-(4-chlorophenyl)cyclopropyl]methyl]-3-hydroxypiperidine-1-carboxamide levels in the brain and reduce seizure activity in animal models of epilepsy. In addition, CPP-115 has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression, respectively. Furthermore, CPP-115 has been investigated as a potential treatment for cocaine addiction, as it can reduce drug-seeking behavior in animal models.

properties

IUPAC Name

N-[[1-(4-chlorophenyl)cyclopropyl]methyl]-3-hydroxypiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN2O2/c17-13-5-3-12(4-6-13)16(7-8-16)11-18-15(21)19-9-1-2-14(20)10-19/h3-6,14,20H,1-2,7-11H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFHCQLPWHXRIGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)NCC2(CC2)C3=CC=C(C=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[1-(4-chlorophenyl)cyclopropyl]methyl]-3-hydroxypiperidine-1-carboxamide

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